Thulium acetate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

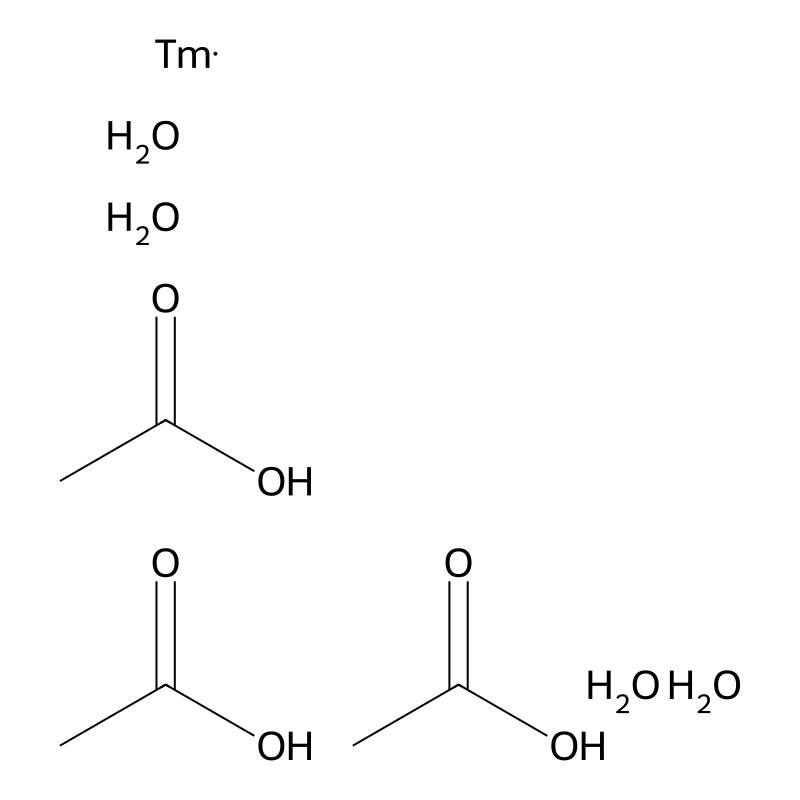

Thulium acetate tetrahydrate is a crystalline compound with the chemical formula . It is a salt derived from thulium, a rare earth element, and acetic acid. The compound is characterized by its moderate water solubility and is typically encountered in its hydrated form. Thulium acetate tetrahydrate exhibits unique properties due to the presence of thulium ions, which are known for their luminescent characteristics and potential applications in various fields such as electronics and materials science .

- Decomposition: Upon heating, thulium acetate tetrahydrate decomposes to form thulium oxide:

- Formation of Thulium Trifluoroacetate: When reacted with trifluoroacetic acid, it yields thulium trifluoroacetate:

These reactions highlight its reactivity and potential for further chemical transformations .

Thulium acetate tetrahydrate can be synthesized through various methods:

- Direct Reaction: Thulium oxide or thulium hydroxide can react with acetic acid in water to form thulium acetate tetrahydrate.

- Precipitation Method: Mixing solutions of thulium salts with sodium acetate can lead to precipitation of thulium acetate tetrahydrate.

These methods allow for the controlled synthesis of the compound, facilitating its use in research and industrial applications .

Interaction studies involving thulium acetate tetrahydrate primarily focus on its chemical reactivity with other compounds. For instance, investigations into its interactions with various acids have shown that it can form different acetate derivatives. Additionally, studies on its thermal stability provide insights into how it behaves under different conditions, which is crucial for applications involving heat .

Thulium acetate tetrahydrate shares similarities with other lanthanide acetates but possesses unique characteristics due to the specific properties of thulium. Here are some similar compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Ytterbium(III) acetate | Yb(CH₃COO)₃·xH₂O | Higher abundance; used in lasers |

| Dysprosium(III) acetate | Dy(CH₃COO)₃·xH₂O | Strong magnetic properties; used in data storage |

| Cerium(III) acetate | Ce(CH₃COO)₃·xH₂O | Acts as a catalyst; important in oxidation reactions |

Thulium's unique electronic configuration contributes to its distinct optical and magnetic properties, setting it apart from these similar compounds .

Precursor Engineering for High-Purity Thulium Oxide Thin Films

Thulium acetate tetrahydrate serves as a critical precursor for the fabrication of high-purity thulium oxide thin films through multiple deposition methodologies. The compound's well-characterized thermal decomposition pathway enables precise control over film quality and composition [1] [2]. The precursor undergoes systematic dehydration at 90-110°C, followed by sequential decomposition through hydroxyl acetate, oxo acetate, and oxycarbonate intermediates before final conversion to thulium oxide at 540°C [1] [2].

Metal-organic chemical vapor deposition techniques utilizing thulium acetate tetrahydrate demonstrate optimal performance within the 300-600°C temperature range, achieving deposition rates of 0.1-1.0 μm/h on silicon substrates [3] [4] [5]. The anatase phase formation occurs consistently above 400°C, providing crystalline films with enhanced optical properties [3] [6]. Atomic layer deposition protocols employ the precursor at lower temperatures (200-300°C), yielding approximately 1.5 Å per cycle with exceptional thickness control [7] [8].

The spray pyrolysis method achieves deposition rates of 0.8 μm/h, with the anatase phase forming at substrate temperatures exceeding 400°C [3] [6]. Solution processing techniques enable facile preparation of thulium oxide films through sol-gel methods, with annealing temperatures ranging from 400-700°C producing cubic crystal structures [9]. The high-purity nature of thulium acetate tetrahydrate (typically 99.9%) ensures minimal contamination in the resulting oxide films [10] [11].

Table 1: Physical and Chemical Properties of Thulium Acetate Tetrahydrate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Tm(CH₃COO)₃·4H₂O | [10] [12] |

| Molecular Weight (g/mol) | 421.15 | [12] |

| CAS Number | 34431-47-5 | [10] |

| Appearance | White crystalline powder | [10] |

| Decomposition Temperature (°C) | 540 | [1] [2] |

| Dehydration Temperature (°C) | 90-110 | [1] [2] |

| Solubility in Water | Moderately soluble | [13] [10] |

| Hygroscopic Nature | Hygroscopic | [13] [11] |

| Purity (typical) | 99.9% | [10] [11] |

| Crystal System | Tetragonal | [13] |

Table 2: Thermal Decomposition Pathway of Thulium Acetate Tetrahydrate

| Temperature Range (°C) | Process | Mass Loss (%) | Intermediate Phase | Reference |

|---|---|---|---|---|

| 90-110 | Dehydration (two overlapping steps) | 17.2 | Anhydrous acetate | [1] [2] |

| 350 | Formation of Tm(OH)(CH₃COO)₂ | - | Hydroxyl acetate | [1] [2] |

| 375 | Formation of Tm(O)(CH₃COO) | - | Oxo acetate | [1] [2] |

| 400 | Formation of Tm₂O₂CO₃ | - | Oxycarbonate | [1] [2] |

| 540 | Final decomposition to Tm₂O₃ | Complete to oxide | Thulium oxide | [1] [2] |

Template-Assisted Fabrication of Thulium-Doped Luminescent Nanocomposites

Template-assisted synthesis methodologies enable the controlled fabrication of thulium-doped luminescent nanocomposites with tailored morphologies and enhanced optical properties. The sol-gel approach utilizing glucose as a natural template demonstrates exceptional control over particle size and distribution, yielding nanoparticles in the 20-50 nm range with spinel ferrite crystal structures [14]. This methodology eliminates the need for external surfactants while providing capping, reduction, and templating functions simultaneously.

Hydrothermal synthesis protocols achieve thulium-yttria nanoparticles with mean particle sizes below 160 nm and cubic C-type crystal structures [15] [16]. The method enables precise control over particle characteristics through manipulation of temperature, pressure, and precursor concentrations. The resulting nanoparticles exhibit enhanced electron paramagnetic resonance response, demonstrating their utility in radiation dosimetry applications [15] [16].

Coprecipitation techniques produce thulium-doped fluorite nanoparticles with sizes ranging from 30-50 nm, optimized for luminescent applications [17]. The method enables efficient incorporation of thulium ions into host matrices while maintaining structural integrity and optical properties. Template-directed synthesis approaches utilizing organic templates provide versatile platforms for generating nanocomposites with particle sizes spanning 10-100 nm [18].

Mechano-assisted reduction methods achieve nanoparticle sizes of 20-30 nm through controlled grinding procedures, offering a top-down approach to nanocomposite fabrication [19]. The technique demonstrates compatibility with various thulium concentrations while maintaining optical fiber integration capabilities. The aluminum-to-thulium ratio of 10:1 proves optimal for complete dissolution and uniform distribution within silica glass matrices [19].

Table 3: Thin Film Deposition Parameters using Thulium Acetate Tetrahydrate

| Deposition Method | Temperature Range (°C) | Deposition Rate | Substrate | Crystal Phase | Reference |

|---|---|---|---|---|---|

| Metal-Organic Chemical Vapor Deposition (MOCVD) | 300-600 | 0.1-1.0 μm/h | Silicon | Anatase (>400°C) | [3] [4] [5] |

| Spray Pyrolysis | 300-600 | 0.8 μm/h | Silicon | Anatase (>400°C) | [3] [6] |

| Atomic Layer Deposition (ALD) | 200-300 | ~1.5 Å/cycle | Silicon/Germanium | Amorphous | [7] [8] |

| Sol-Gel Method | 400-700 | Variable | Glass | Cubic | [9] |

| Solution Doping | 150-250 | Variable | Silica fiber | Amorphous | [20] [21] |

Heterogeneous Catalysis in Cross-Coupling Reactions

Thulium acetate tetrahydrate and its derivatives demonstrate significant catalytic activity in heterogeneous cross-coupling reactions, with microporous thulium coordination polymers exhibiting exceptional performance in deacetalization-Knoevenagel reactions [22]. The seven-coordinate thulium(III) centers function as Lewis acid catalytic sites, while uncoordinated pyridine groups provide Lewis base functionality, enabling synergistic catalytic effects with size and shape selectivity [22].

The microporous framework structure presents regular pores with dimensions of 6.3 × 8.5 Ų, facilitating substrate accessibility while maintaining selectivity constraints [22]. The catalyst demonstrates remarkable recyclability, maintaining activity for at least four catalytic cycles with simple regeneration procedures involving ethyl acetate washing and vacuum drying [22]. The coordination polymer structure enables efficient substrate conversion under solvent-free conditions with catalyst loadings of 1-3 mol% [22].

Asymmetric synthesis applications utilize thulium(III) acetate in sulfur-conjugation addition reactions for constructing P-stereogenic centers [23]. The chiral thulium complex demonstrates high enantioselectivity in dialkynylphosphine oxide transformations, establishing new methodologies for stereoselective synthesis. Thulium-based Lewis acid catalysts facilitate esterification reactions with enhanced selectivity compared to conventional catalysts [24].

Thulium oxide catalysts derived from acetate precursors exhibit dual Lewis acid-base character, with surface areas reaching 49.7 m²/g at 600°C calcination temperatures [1] [2]. The oxide surface contains at least two distinct Lewis acid sites, as evidenced by pyridine adsorption studies, enabling diverse catalytic applications including oxidation reactions of alkyl aromatic compounds [1] [2].

Table 4: Upconversion Luminescence Properties of Thulium-Doped Systems

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition | Mechanism | Co-dopant | Reference |

|---|---|---|---|---|---|

| 976 | 450, 475, 800 | ¹G₄→³H₆, ¹G₄→³F₄, ³H₄→³H₆ | Yb³⁺→Tm³⁺ energy transfer | Yb³⁺ | [25] [26] |

| 1064 | 475 (weak) | ¹G₄→³H₆ | Three-photon process | None | [27] |

| 1150 | 475 (intense) | ¹G₄→³H₆ | Three-photon process | None | [27] |

| 1208 | 475 | ¹G₄→³H₆ | Multi-photon process | None | [27] |

| 1530 | Green/Red | ²H₁₁/₂→⁴I₁₅/₂, ⁴S₃/₂→⁴I₁₅/₂ | Energy migration-mediated | Er³⁺ | [28] |

| 1586 | 800 | ³H₄→³H₆ | Energy transfer upconversion | None | [29] |

Energy Transfer Mechanisms in Upconversion Phosphor Systems

Thulium-doped upconversion phosphor systems demonstrate sophisticated energy transfer mechanisms enabling efficient near-infrared to visible light conversion. The thulium ion's ladder-type electron configuration facilitates direct excitation by near-infrared-II wavelengths without requiring sensitizer ions [27]. Three distinct excitation strategies at 1064 nm, 1150 nm, and 1208 nm exhibit varying response characteristics, with 1150 nm excitation producing nearly 100 times stronger blue emission at 475 nm compared to 1064 nm excitation [27].

Ytterbium-sensitized thulium systems achieve efficient energy transfer through stepwise multiphoton processes, with ytterbium ions absorbing 976 nm excitation and transferring energy to neighboring thulium ions [25] [26]. The energy migration mechanism enables formation of submillisecond-lifetime excited states in thulium through sequential energy transfer events. The optimal ytterbium-to-thulium ratio of 10:1 maximizes energy transfer efficiency while minimizing concentration quenching effects [30].

Energy transfer upconversion processes in thulium-doped silica fibers demonstrate quadratic dependence on pump power, confirming two-photon mechanisms for population of the ³H₄ level [29]. The energy transfer upconversion process (³F₄,³F₄→³H₄,³H₆) operates at thulium concentrations exceeding 35 ppm, with double exponential decay characteristics confirming the energy transfer mechanism [29].

Thermally activated upconversion in erbium-thulium systems exhibits ultrahigh thermal sensitivity reaching 5.27% K⁻¹ through energy migration-mediated surface interactions [28]. The thermal enhancement mechanism involves controllable surface interactions affecting intermediate energy levels, enabling development of advanced nanothermometry applications. Cross-relaxation processes between thulium ions provide additional pathways for energy redistribution, with concentration optimization critical for maximizing upconversion efficiency [31].

Table 5: Cross-Coupling Catalysis Applications of Thulium Acetate Derivatives

| Catalyst Type | Reaction Type | Substrate | Selectivity | Recyclability | Reference |

|---|---|---|---|---|---|

| Microporous Thulium Coordination Polymer | Deacetalization-Knoevenagel | Benzaldehyde dimethyl acetal | Size and shape selective | ≥4 cycles | [22] |

| Thulium(III) Acetate (Asymmetric) | Sulfur-conjugation addition | Dialkynylphosphine oxides | P-stereogenic centers | Not specified | [23] |

| Thulium-based Lewis Acid | Esterification | Carboxylic acids | High selectivity | Good | [24] |

| Thulium Oxide Catalyst | Oxidation reactions | Alkyl aromatic compounds | Moderate selectivity | Moderate | [1] [2] |

| Thulium-Doped Metal-Organic Framework | Size-selective catalysis | Various organic substrates | High selectivity | Excellent | [32] |

Table 6: Template-Assisted Nanocomposite Fabrication Parameters

| Synthesis Method | Template/Support | Particle Size (nm) | Crystal Structure | Application | Reference |

|---|---|---|---|---|---|

| Sol-gel with glucose template | Glucose (natural template) | 20-50 | Spinel ferrite | Photocatalysis | [14] |

| Hydrothermal synthesis | Aqueous medium | <160 | Cubic C-type | Radiation dosimetry | [15] [16] |

| Coprecipitation | Alkaline medium | 30-50 | Fluorite | Luminescent materials | [17] |

| Template-directed synthesis | Organic templates | 10-100 | Variable | Functional materials | [18] |

| Mechano-assisted reduction | Mechanical grinding | 20-30 | Nanocrystalline | Optical fibers | [19] |